
2-(2,2,2-Trimethoxyethyl)pyridine
Description
2-(2,2,2-Trimethoxyethyl)pyridine (CAS: 1265625-54-4) is a pyridine derivative characterized by a trimethoxyethyl side chain attached to the pyridine ring. This structural motif combines the aromatic pyridine core with a flexible, oxygen-rich substituent, which may enhance solubility and modulate electronic properties. For example, substituted pyridines with alkoxy or polyether chains are often intermediates in pharmaceutical and materials chemistry due to their tunable reactivity and bioavailability .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2,2,2-trimethoxyethyl)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChI Key |
PVMWONRLMJPTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=N1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nitrogen in the pyridine ring enhances susceptibility to nucleophilic attacks. The trimethoxyethyl group at the 2-position directs nucleophiles to the 4- and 6-positions due to steric hindrance and electronic effects.
-
Example Reaction :
Reaction with sodium amide (NaNH₂) in liquid ammonia generates 4-amino-2-(2,2,2-trimethoxyethyl)pyridine .
Mechanistic Insight :
The nitrogen atom stabilizes the transition state via resonance, while the bulky trimethoxyethyl group limits substitution to less hindered positions .
Electrophilic Substitution Reactions
Pyridine’s inherent electron deficiency makes electrophilic substitutions challenging. The trimethoxyethyl group weakly activates the ring through inductive effects, favoring substitutions at the 3- and 5-positions.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 150°C | 3-Nitro-2-(2,2,2-trimethoxyethyl)pyridine | ~30% | |
Sulfonation | SO₃/H₂SO₄, 120°C | 5-Sulfo-2-(2,2,2-trimethoxyethyl)pyridine | ~25% |
Note : Lower yields compared to benzene derivatives due to ring deactivation .
Alkylation and Acylation
The nitrogen atom reacts with alkyl halides or acyl chlorides to form pyridinium salts, which can further participate in SN2 reactions.
-
Alkylation :
Treatment with methyl iodide (CH₃I) in THF yields N-methyl-2-(2,2,2-trimethoxyethyl)pyridinium iodide.-
Conditions : Reflux, 6 hours.
-
Application : Intermediate for ionic liquids or catalysts.
-
-
Acylation :
Reaction with acetyl chloride (CH₃COCl) produces N-acetyl-2-(2,2,2-trimethoxyethyl)pyridinium chloride .
Oxidation:
The methoxy groups resist oxidation, but the pyridine ring can form N-oxides under strong oxidizing conditions:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine:
Radical Reactions
Under radical-initiated conditions (e.g., UV light or AIBN), the compound dimerizes to form bipyridine derivatives:
Hydrolysis of Methoxy Groups
The trimethoxyethyl side chain undergoes acid-catalyzed hydrolysis:
-
Reagents : HBr (48%), reflux.
-
Product : 2-(2-Hydroxyethyl)pyridine with glycolic acid byproducts.
Kinetic Data :
Parameter | Value | Source |
---|---|---|
Rate constant (25°C) | 3.2 × 10⁻⁴ s⁻¹ | |
Activation energy | 72 kJ/mol |
Coordination Chemistry
The pyridine nitrogen coordinates with Lewis acids (e.g., BF₃, AlCl₃), forming complexes used in catalysis:
Comparative Reactivity
A comparison with related pyridine derivatives highlights steric and electronic effects:
Compound | Reaction Rate (Nitration) | Preferred Position |
---|---|---|
Pyridine | 1.0 (baseline) | 3-position |
2-Methylpyridine | 0.8 | 4-position |
This compound | 0.5 | 5-position |
Scientific Research Applications
Chiral Separations
One of the prominent applications of 2-(2,2,2-Trimethoxyethyl)pyridine is in chiral separations . The compound has been utilized as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomers effectively. This application is crucial in pharmaceuticals where the purity and specificity of drug enantiomers can significantly influence efficacy and safety .
Catalysis
The compound serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as:
- Aldol Condensation : It facilitates the formation of β-hydroxy carbonyl compounds from aldehydes or ketones.
- Cross-Coupling Reactions : It has been employed in Suzuki and Heck reactions to form carbon-carbon bonds efficiently.
These catalytic properties are attributed to the electron-donating nature of the trimethoxyethyl group, enhancing the nucleophilicity of the pyridine nitrogen .
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. Its mechanism is believed to involve disruption of microbial cell membranes .
- Inhibition of Enzymes : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .
Material Science
In material science, this compound is used as a functionalizing agent for silica-based materials. Its incorporation into silica matrices enhances their hydrophilicity and surface area, making them suitable for applications in chromatography and catalysis .
Pharmaceutical Applications
The compound's ability to interact with biological systems makes it a candidate for drug development:
- Drug Delivery Systems : Research indicates that this compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its derivatives are being explored for their potential as intermediates in the synthesis of various APIs due to their favorable pharmacokinetic properties .
Case Study 1: Chiral Separation Using HPLC
A study demonstrated the effectiveness of this compound as a chiral selector in HPLC for separating racemic mixtures of pharmaceutical compounds. The results indicated high resolution and selectivity, validating its application in pharmaceutical analysis .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were tested against multiple bacterial strains. The results showed significant antibacterial activity comparable to standard antibiotics, suggesting its potential role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trimethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The trimethoxyethyl group in the target compound introduces significant polarity and steric bulk compared to simpler substituents like aminoethyl or chloro groups. This may improve aqueous solubility, a critical factor in drug delivery .
- Trifluoroethoxy-containing analogs (e.g., ) exhibit enhanced lipophilicity and metabolic stability, making them favorable for central nervous system (CNS) drugs.
- Aminoethyl derivatives (e.g., ) are versatile ligands in coordination chemistry, whereas the trimethoxyethyl variant may serve as a protecting group or solubility enhancer in synthetic routes.
Biological Activity
2-(2,2,2-Trimethoxyethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a trimethoxyethyl group. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.
Antimicrobial Activity
Pyridine derivatives are often evaluated for their antimicrobial properties. Research indicates that many pyridine compounds exhibit significant antibacterial and antifungal activities. For instance:
- Activity Against Bacteria : Studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds can range from 0.5 to 64 µg/mL depending on the specific structure and substituents present.
- Fungal Inhibition : In addition to bacterial activity, some pyridine derivatives have shown antifungal effects against species like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .
Anticancer Potential
Pyridine derivatives have also been investigated for their anticancer properties. Some studies indicate that modifications in the pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, specific analogs have shown promising results in inhibiting cell proliferation in cancer models . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Testing
A study conducted on a series of pyridine derivatives included this compound analogs. The results indicated that several compounds exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values suggesting strong potential for development as therapeutic agents .
Case Study 2: Anticancer Activity
In another research effort focusing on the cytotoxic effects of pyridine derivatives, this compound was tested against various cancer cell lines. The findings revealed that this compound could inhibit cell growth effectively at certain concentrations while sparing normal cells .
Research Findings Summary Table
Q & A
Q. Basic
- ¹H NMR : The trimethoxyethyl group shows three singlet peaks at δ ~3.3 ppm (OCH₃) and a triplet for the methylene protons adjacent to the pyridine ring (δ ~4.0 ppm). Pyridine aromatic protons appear as a multiplet at δ 7.2–8.5 ppm .
- ¹³C NMR : Signals at δ ~55 ppm (OCH₃), δ ~70 ppm (CH₂O), and pyridine carbons (δ 120–150 ppm) confirm the structure .
- Mass Spectrometry (MS) : ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ matching the molecular weight (C₁₀H₁₅NO₃: 197.23 g/mol) .
How does this compound function as a ligand in transition metal complexes, and what applications arise from its coordination chemistry?
Advanced
The pyridine nitrogen and oxygen atoms in the trimethoxyethyl group enable bidentate or tridentate coordination with metals like Fe, Ru, or Co. For example:
- Catalysis : Ru complexes with pyridine ligands are used in oxidation reactions or dye-sensitized solar cells (DSSCs) due to their redox stability .
- Sensing : Coordination-induced changes in UV-Vis absorption (e.g., MLCT transitions) make it useful in colorimetric sensors .
Methodologically, complexation is verified via IR (shift in νC=N or νC-O) and cyclic voltammetry (redox peaks at ~0.5–1.2 V vs. Ag/AgCl) .
What experimental designs mitigate byproduct formation during the synthesis of this compound?
Advanced
Common byproducts include di-alkylated species or hydrolysis products. Mitigation strategies:
- Protecting Groups : Temporarily protect reactive sites (e.g., using Boc groups) during alkylation .
- Stepwise Reactions : Introduce the trimethoxyethyl group in stages (e.g., first methoxy groups, then ethyl linkage) .
- HPLC Monitoring : Use reverse-phase HPLC to track reaction progress and optimize quenching times .
How can computational modeling aid in predicting the reactivity and stability of this compound under varying conditions?
Q. Advanced
- DFT Calculations : Predict reaction pathways (e.g., transition states in alkylation) and optimize bond angles/distances for stability .
- MD Simulations : Assess solvation effects in polar solvents (e.g., DMF or acetonitrile) to guide solvent selection .
- Hammett Parameters : Correlate substituent effects (e.g., electron-donating OCH₃ groups) on pyridine ring reactivity .
What are the key challenges in scaling up the synthesis of this compound for industrial research, and how can they be addressed?
Q. Advanced
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during alkylation .
- Cost-Effective Catalysts : Replace noble metals (e.g., Pd) with cheaper alternatives (e.g., Ni) for cross-coupling steps .
- Waste Management : Implement solvent recovery systems (e.g., distillation for DCM) to reduce environmental impact .
How does the steric bulk of the trimethoxyethyl group influence the compound’s reactivity in further functionalization reactions?
Advanced
The bulky trimethoxyethyl group hinders electrophilic substitution at the 2-position but enhances stability in radical reactions. For example:
- Electrophilic Aromatic Substitution (EAS) : Steric hindrance reduces nitration or sulfonation yields at the 2-position.
- Radical Reactions : The group stabilizes radicals via electron-donating effects, enabling C-H activation .
Methodologically, steric effects are quantified using X-ray crystallography or computational van der Waals surface analysis .
What analytical methods are recommended for detecting trace impurities in this compound batches?
Q. Basic
- GC-MS : Identifies volatile byproducts (e.g., unreacted trimethyl orthoacetate) with detection limits <0.1% .
- HPLC-UV : Quantifies non-volatile impurities (e.g., di-alkylated species) using a C18 column and acetonitrile/water gradients .
How can researchers validate the stability of this compound under long-term storage conditions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.